
Assessing the Reproducibility of UFP-512: A
Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B15620487 Get Quote

A review of existing literature suggests a consistent pharmacological profile for the selective

delta-opioid receptor agonist, UFP-512, across various preclinical studies. While no formal

inter-laboratory reproducibility studies have been published, the available data on its binding

affinity and functional potency show a notable degree of concordance. This guide provides a

comparative analysis of UFP-512's performance with alternative delta-opioid receptor agonists,

supported by experimental data and detailed methodologies, to aid researchers in evaluating

its suitability for their studies.

UFP-512 is a potent and selective peptide agonist of the delta-opioid receptor (DOR),

demonstrating promising therapeutic potential in models of pain, depression, and other

neurological disorders.[1][2][3] An essential aspect for its consideration as a reliable research

tool and potential therapeutic agent is the reproducibility of its pharmacological effects. This

guide synthesizes quantitative data from multiple studies to provide an objective comparison of

UFP-512 with other commonly used DOR agonists.

In Vitro Pharmacological Profile: A Comparison
The binding affinity and functional potency of UFP-512 have been characterized in several in

vitro studies. The reported binding affinity (pKi) for the human delta-opioid receptor is

consistently high, with values of 10.20 and 9.78 reported by different research groups.[1][4]

This high affinity translates to potent functional activity, as evidenced by its ability to inhibit

adenylyl cyclase and stimulate the ERK1/2 signaling pathway.
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Ligand

Receptor
Binding
Affinity
(pKi/Ki)

Functional
Potency
(pEC50/EC50)

Cell
Type/Assay

Reference

UFP-512 10.20 (pKi) -
CHO cells

(human DOR)
[4]

9.78 (pKi)
9.40 (cAMP

inhibition)

SK-N-BE cells

(human DOR)
[1]

9.6 (Erk1/2

activation)

SK-N-BE cells

(human DOR)
[1]

DPDPE 1.4 - 4.5 nM (Ki)
5.2 nM (mouse

vas deferens)

Rat brain /

Mouse vas

deferens

[5]

SNC-80 0.625 nM (Ki)
9.2 nM (cAMP

inhibition)

Cloned human

DOR
[6][7]

Deltorphin I 0.5 nM (KD) - Mouse brain [8]

Table 1: Comparative in vitro activity of UFP-512 and other delta-opioid receptor agonists. This

table summarizes the binding affinities and functional potencies of various DOR agonists from

different studies. The consistency in the reported high affinity of UFP-512 across different cell

lines and by different research groups suggests a reproducible in vitro profile.

In Vivo Efficacy: Antidepressant and Antinociceptive
Effects
UFP-512 has demonstrated robust efficacy in various animal models of depression and pain. In

the mouse forced swimming test, a common model for assessing antidepressant-like activity,

UFP-512 significantly reduced immobility time at a dose of 1 mg/kg (i.p.).[1] In models of

inflammatory and neuropathic pain, UFP-512 produced dose-dependent antiallodynic and

antihyperalgesic effects, with a maximum effect observed at 30 mg/kg (i.p.).[2]
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Compound Animal Model
Behavioral
Test

Effective Dose Reference

UFP-512 Mouse
Forced

Swimming Test
1 mg/kg (i.p.) [1]

Mouse
Inflammatory

Pain (CFA)

10-30 mg/kg

(i.p.)
[2]

Mouse
Neuropathic Pain

(CCI)

10-30 mg/kg

(i.p.)
[2]

Mouse
Osteoarthritis

Pain (MIA)

30-50 mg/kg

(i.p.)
[9]

SNC-80 Mouse
Warm-Water Tail-

Flick
57 mg/kg (i.p.) [10]

Table 2: In vivo efficacy of UFP-512 and SNC-80 in behavioral models. This table highlights the

effective doses of UFP-512 in producing antidepressant and antinociceptive effects in mice.

The consistent efficacy across different pain models suggests a reliable in vivo

pharmacological action.

Signaling Pathways and Experimental Workflows
UFP-512 activates downstream signaling cascades upon binding to the delta-opioid receptor. A

primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in

intracellular cyclic AMP (cAMP) levels.[1] Additionally, UFP-512 has been shown to activate the

mitogen-activated protein kinase (MAPK) pathway, specifically Extracellular signal-regulated

kinases 1 and 2 (Erk1/2).[1]

UFP-512 δ-Opioid Receptor
binds

Gi protein
activates

Adenylyl Cyclaseinhibits

Erk1/2
activates

cAMP
produces

Cellular Response
(e.g., Antinociception,

Antidepressant effects)

modulates

p-Erk1/2
phosphorylates modulates
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UFP-512 Signaling Pathway

A typical experimental workflow to assess the in vitro potency of UFP-512 involves cell-based

assays to measure its effect on cAMP levels and Erk1/2 phosphorylation.

cAMP Inhibition Assay Erk1/2 Phosphorylation Assay

Seed cells expressing
δ-opioid receptor

Pre-incubate with
varying concentrations

of UFP-512

Stimulate with forskolin
to induce cAMP production

Lyse cells and measure
intracellular cAMP levels

Generate dose-response curve
and calculate pEC50

Seed cells expressing
δ-opioid receptor

Treat with varying
concentrations of UFP-512

Lyse cells and perform
Western blot or ELISA for
p-Erk1/2 and total Erk1/2

Quantify band intensities
or ELISA signal

Generate dose-response curve
and calculate pEC50
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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